(4-Carboxybutyl)triphenylphosphonium bromide

Catalog No.
S774838
CAS No.
17814-85-6
M.F
C23H24BrO2P
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Carboxybutyl)triphenylphosphonium bromide

CAS Number

17814-85-6

Product Name

(4-Carboxybutyl)triphenylphosphonium bromide

IUPAC Name

4-carboxybutyl(triphenyl)phosphanium;bromide

Molecular Formula

C23H24BrO2P

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H

InChI Key

MLOSJPZSZWUDSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(4-Carboxybutyl)triphenyl-phosphonium Bromide; 5-(Triphenylphosphonio)pentanoic Acid Bromide; Carboxybutyltriphenylphosphonium Bromide; NSC 147756; Triphenyl(4-carboxybutyl)phosphonium Bromide;

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Ring-Closing Metathesis and Double Bond Migration Reactions:

(4-Carboxybutyl)triphenylphosphonium bromide serves as a key reactant in the synthesis of complex ring structures through ring-closing metathesis (RCM) and double bond migration (DBM) RCM reactions. These reactions involve the formation of new carbon-carbon bonds by rearranging existing double bonds within a molecule. This technique is valuable for creating intricate cyclic molecules with specific functionalities, which are essential building blocks for various drugs and materials. Source: Sigma-Aldrich:

Synthesis of Methyl Alkenyl Quinolones as Antimycobacterial Agents:

This compound plays a role in the preparation of methyl alkenyl quinolones, a class of compounds exhibiting activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The specific mechanism by which these compounds work is still under investigation, but their potential to combat this global health threat is an ongoing area of research. Source: Sigma-Aldrich:

Gold-Catalyzed Meyer-Schuster Rearrangement for Prostaglandin Analogs:

(4-Carboxybutyl)triphenylphosphonium bromide finds application in the gold-catalyzed Meyer-Schuster rearrangement, a reaction used to synthesize prostaglandin analogs. Prostaglandins are a group of naturally occurring lipid mediators involved in various physiological processes, including inflammation, pain, and blood pressure regulation. Their analogs hold promise for developing new therapeutic agents. Source: Sigma-Aldrich:

Diphenylmethylpiperazines as N-Type Calcium Channel Blockers:

This compound can be employed in the synthesis of diphenylmethylpiperazines, a class of molecules with potential as N-type calcium channel blockers. N-type calcium channels play a crucial role in nerve signaling and muscle contraction. Blocking these channels offers a potential therapeutic approach for various neurological disorders, including epilepsy and neuropathic pain. However, further research is necessary to determine the efficacy and safety of these compounds for clinical use. Source: Sigma-Aldrich:

Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase (GARFTase) Inhibitors:

(4-Carboxybutyl)triphenylphosphonium bromide can be used to create folate receptor-specific GARFTase inhibitors. GARFTase is an enzyme involved in the folate pathway, which is essential for cell growth and division. Targeting this enzyme with specific inhibitors holds promise for developing new antitumor drugs. However, this area of research is still in its early stages, and further investigation is needed to assess the effectiveness and safety of these potential therapeutics. Source: Sigma-Aldrich:

Molecular Structure Analysis

The key feature of (4-Carboxybutyl)triphenylphosphonium bromide is its cationic head group, (C6H5)3P+, linked by a butyl chain to a carboxylic acid group, COOH. The triphenylphosphonium group is bulky and hydrophobic, while the carboxylic acid group is hydrophilic. This combination creates an amphiphilic molecule, with properties crucial for its role in prostaglandin synthesis [].

  • Triphenylphosphonium Cation: The three phenyl groups (C6H5) attached to the central phosphorus atom create a positively charged center, P+. This positive charge is essential for its role in chemical reactions [].
  • Butyl Chain: The four-carbon (butyl) chain acts as a linker between the charged head group and the carboxylic acid. This linker provides flexibility and helps position the functional groups for interaction in reactions [].
  • Carboxylic Acid Group: The COOH group provides the molecule with hydrophilicity and participates in chemical reactions, such as amide bond formation during prostaglandin synthesis [].

Chemical Reactions Analysis

The primary significance of (4-Carboxybutyl)triphenylphosphonium bromide lies in its role as a reactant in the synthesis of prostaglandins. Here's the relevant reaction scheme:

(4-Carboxybutyl)triphenylphosphonium bromide + 1,3-propanediol → Prostaglandin intermediate []

This reaction involves the condensation of the carboxybutyl chain of the bromide with 1,3-propanediol, forming the core carbon skeleton of the prostaglandin molecule. The triphenylphosphonium group acts as a leaving group, facilitating the reaction [].

Further details regarding the specific reaction conditions and mechanisms involved in prostaglandin synthesis might require consulting specialized organic chemistry literature.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of the ionic head group and the carboxylic acid [].
  • Solubility: Expected to be soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group. The triphenyl group might contribute some solubility in less polar solvents like ethanol [].
  • Stability: The bromide salt might be hygroscopic (absorbs moisture) due to the ionic nature. It's recommended to store the compound in a dry environment [].

Detailed data on melting point, boiling point, and specific solubility might require consulting safety data sheets (SDS) from chemical suppliers.

  • Inflammation
  • Blood clotting
  • Smooth muscle contraction
  • Uterine contractions []

The specific mechanism of action of a particular prostaglandin depends on its structure and the target tissue.

(4-Carboxybutyl)triphenylphosphonium bromide can be irritating to the skin and eyes, similar to other organic bromides []. Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended when handling this compound [].

, notably:

  • Nucleophilic Substitution Reactions: The phosphonium ion can act as an electrophile, facilitating nucleophilic attacks by various nucleophiles.
  • Formation of Prostaglandins: It serves as an intermediate in the synthesis of prostaglandins, which involves the transformation of the carboxylic acid group into more reactive species .
  • Dehydrohalogenation: Under certain conditions, it can undergo elimination reactions to form alkenes.

These reactions highlight its versatility in organic synthesis.

The biological activity of (4-Carboxybutyl)triphenylphosphonium bromide has been linked to its role in the synthesis of prostaglandins, which are known to have various physiological effects, including:

  • Anti-inflammatory Properties: Prostaglandins derived from this compound can mediate inflammatory responses.
  • Regulation of Blood Flow: They play a significant role in vasodilation and blood pressure regulation.
  • Pain Modulation: Prostaglandins are involved in pain signaling pathways, making them targets for analgesic drugs.

The synthesis of (4-Carboxybutyl)triphenylphosphonium bromide typically involves the following steps:

  • Preparation of Triphenylphosphine: This is often achieved through the reaction of phosphorus trichloride with phenylmagnesium bromide.
  • Alkylation: The triphenylphosphine is then reacted with 4-bromobutyric acid or its derivatives to introduce the carboxybutyl group.
  • Formation of the Bromide Salt: The final product is obtained by treating the alkylated phosphine with a suitable bromide source, such as sodium bromide.

This multi-step process allows for the introduction of specific functional groups that enhance the compound's reactivity and utility .

(4-Carboxybutyl)triphenylphosphonium bromide finds applications across various fields:

  • Organic Synthesis: It is used as an intermediate in synthesizing complex organic molecules, particularly pharmaceuticals.
  • Biochemical Research: Its derivatives are utilized in studies involving cell signaling and inflammatory responses.
  • Analytical Chemistry: It serves as an internal standard for quantifying phosphonium compounds in biological samples .

Interaction studies involving (4-Carboxybutyl)triphenylphosphonium bromide focus on its reactivity with biological molecules and other chemical species. Notable interactions include:

  • Reactivity with Nucleophiles: The compound readily reacts with amines and alcohols, forming stable adducts that can be analyzed for their biological implications.
  • Binding Studies: Investigations into how this phosphonium salt interacts with cellular membranes have shown potential implications for drug delivery systems.

These studies are essential for understanding its role in biochemical pathways and therapeutic applications .

Several compounds share structural similarities with (4-Carboxybutyl)triphenylphosphonium bromide. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
TriphenylphosphineC18H15PA common precursor in organic synthesis
Benzyltriphenylphosphonium chlorideC22H22ClPUsed in similar applications but less polar
(4-Hydroxybutyl)triphenylphosphonium bromideC23H24BrO2PSimilar structure but with a hydroxyl group instead of a carboxylic acid

Uniqueness

(4-Carboxybutyl)triphenylphosphonium bromide is unique due to its specific carboxylic acid functionality, which enhances its reactivity compared to other triphenylphosphonium salts. This feature allows it to participate effectively in biochemical pathways and organic syntheses that require carboxylic acid derivatives.

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17814-85-6

Dates

Modify: 2023-08-15
Zhang et al. Concise, scalable and enantioselective total synthesis of prostaglandins. Nature Chemistry, DOI: 10.1038/s41557-021-00706-1, published online 27 May 2021

Explore Compound Types